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molecular formula C9H11NO4 B8669750 3-(1-Methylethoxy)-4-nitrophenol

3-(1-Methylethoxy)-4-nitrophenol

Cat. No. B8669750
M. Wt: 197.19 g/mol
InChI Key: SESRAMMDTPNUSB-UHFFFAOYSA-N
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Patent
US08673942B2

Procedure details

To a solution of 4-fluoro-2-(1-methylethoxy)-1-nitrobenzene (20.34 g) in dimethylsulfoxide (150 mL) was added 20% aqueous sodium hydroxide solution (68 mL) at room temperature and the mixture was stirred at 60° C. for 3 h. The mixture was cooled to room temperature and 6M hydrochloric acid (50 mL) was added to the mixture. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, filtered and concentrated. The residual oil was solidified with hexane to give the title compound (14.94 g, 74%) as a yellow solid.
Quantity
20.34 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11][CH:12]([CH3:14])[CH3:13])[CH:3]=1.[OH-:15].[Na+].Cl>CS(C)=O>[CH3:13][CH:12]([O:11][C:4]1[CH:3]=[C:2]([OH:15])[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
20.34 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C
Name
Quantity
68 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)OC=1C=C(C=CC1[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 14.94 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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